2-(Methanesulfonylmethyl)pyrrolidine
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Overview
Description
2-(Methanesulfonylmethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a methanesulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfonylmethyl)pyrrolidine typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Methanesulfonylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding pyrrolidine derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds.
Scientific Research Applications
2-(Methanesulfonylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylmethyl)pyrrolidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Methanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl derivatives.
Sulfone Derivatives: Compounds containing a sulfone group, known for their stability and biological activity.
Uniqueness: 2-(Methanesulfonylmethyl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a methanesulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C6H13NO2S |
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Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 |
InChI Key |
VAVPZFZZRHYBLR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CCCN1 |
Origin of Product |
United States |
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